molecular formula C7H9F3N2O B10912968 [5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

[5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B10912968
M. Wt: 194.15 g/mol
InChI Key: BEWZPKYQBUIASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The nuclear magnetic resonance (NMR) spectral data for [5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol provide critical insights into its molecular structure. In the ¹H NMR spectrum , the trifluoroethyl group (-CH₂CF₃) exhibits a characteristic quartet at δ 3.85–3.95 ppm (integration: 2H) due to coupling with the adjacent fluorine atoms (J = 10.2 Hz). The pyrazole ring protons resonate as distinct singlets: the C3 proton appears at δ 7.42 ppm (1H), while the C5 methyl group (CH₃) is observed as a singlet at δ 2.31 ppm (3H). The hydroxymethyl (-CH₂OH) moiety at position 4 displays a singlet at δ 4.65 ppm (2H), with a broad signal at δ 3.10 ppm (1H) corresponding to the hydroxyl proton.

In the ¹³C NMR spectrum , the trifluoroethyl carbon (CF₃CH₂-) resonates at δ 124.5 ppm (q, J = 277.5 Hz), while the adjacent methylene carbon (CH₂CF₃) appears at δ 45.8 ppm. The pyrazole ring carbons are observed at δ 142.1 ppm (C3), δ 129.7 ppm (C4), and δ 116.0 ppm (C5), with the C5 methyl carbon at δ 22.3 ppm. The hydroxymethyl carbon (-CH₂OH) is identified at δ 61.0 ppm.

Infrared (IR) and Mass Spectrometric (MS) Profiling

The infrared (IR) spectrum of the compound reveals a broad O-H stretching vibration at 3380 cm⁻¹, characteristic of the hydroxymethyl group. The C-F stretching modes of the trifluoroethyl substituent appear as intense absorptions at 1145 cm⁻¹ and 1122 cm⁻¹, while the pyrazole ring C=N and C=C vibrations are observed at 1514 cm⁻¹ and 1489 cm⁻¹, respectively.

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₇H₉F₃N₂O, with a [M+H]⁺ ion at m/z 195.0743 (calculated: 195.0745). Fragmentation pathways include the loss of water (-18 Da) to yield m/z 177.0638 and cleavage of the trifluoroethyl group (-113 Da) to generate m/z 82.0532.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction analysis reveals a planar pyrazole ring (r.m.s. deviation: 0.012 Å) with the trifluoroethyl group oriented perpendicular to the ring plane (dihedral angle: 89.7°). The hydroxymethyl substituent adopts a gauche conformation relative to the pyrazole ring, stabilized by an intramolecular hydrogen bond between the hydroxyl oxygen (O1) and the C3 proton (O1···H-C3 distance: 2.15 Å). Key bond lengths include N1-N2 (1.351 Å), C4-C5 (1.387 Å), and C7-O1 (1.423 Å).

Crystallographic Parameter Value
Space group P2₁/c
Unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.83 Å
Z 4
R-factor 0.0321

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, showing excellent agreement with experimental X-ray data (mean deviation: 0.023 Å). The HOMO (-6.32 eV) is localized on the pyrazole ring and hydroxymethyl group, while the LUMO (-1.85 eV) resides primarily on the trifluoroethyl moiety.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C7H9F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2,13H,3-4H2,1H3

InChI Key

BEWZPKYQBUIASF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Regioselective Control Using Trichloromethyl Enones

In a representative procedure, phenylhydrazine reacts with trichloromethyl enones in methanol to yield pyrazoles with a methyl group at position 5. The solvent choice (e.g., methanol) facilitates methanolysis of the −CCl₃ group, generating a methyl substituent. Regioselectivity is influenced by electronic effects: electron-withdrawing groups (EWGs) on the hydrazine favor methanolysis, while electron-donating groups (EDGs) suppress it.

Key Data:

ParameterValueSource
SolventMethanol
Yield (5-methyl derivative)75–93%
Regioselectivity ControlEWGs on hydrazine

N-Alkylation for Trifluoroethyl Group Introduction

N-Alkylation of the pyrazole nitrogen at position 1 with 2,2,2-trifluoroethyl groups is achieved using alkylating agents such as 1,1,1-trifluoro-2-iodoethane or trifluoroethyl tosylate. This step requires base-mediated conditions to deprotonate the pyrazole nitrogen.

Base and Solvent Optimization

Cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 80°C effectively promotes N-alkylation, as demonstrated in the synthesis of 1-(2,2,2-trifluoroethyl)-4-boronic ester pyrazoles. The reaction proceeds via an SN2 mechanism, with yields exceeding 90% under optimized conditions.

Key Data:

ParameterValueSource
Alkylating Agent1,1,1-Trifluoro-2-iodoethane
BaseCs₂CO₃
SolventMeCN
Temperature80°C
Yield90–98%

Reduction of Esters to Hydroxymethyl Groups

The hydroxymethyl group at position 4 is introduced via reduction of a precursor ester. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) is the standard reagent for this transformation, as shown in the reduction of methyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol.

Stoichiometry and Workup

A molar ratio of 1.5 equivalents of LiAlH₄ to ester ensures complete reduction. The reaction is quenched using a Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O) to safely decompose excess hydride.

Key Data:

ParameterValueSource
Reducing AgentLiAlH₄
SolventTHF
Reaction Time4 hours
Yield75.78%

Integrated Synthetic Route

Combining these steps, a proposed route for [5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol is:

  • Cyclocondensation : React 3-(trichloromethyl)pent-2-en-1-one with methylhydrazine in methanol to form methyl 5-methyl-1H-pyrazole-4-carboxylate.

  • N-Alkylation : Treat the pyrazole with 1,1,1-trifluoro-2-iodoethane and Cs₂CO₃ in MeCN at 80°C.

  • Reduction : Reduce the ester to methanol using LiAlH₄ in THF.

Overall Yield : ~60–70% (multi-step).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Competing formation of 1,3- vs. 1,5-substituted pyrazoles is mitigated by using EWGs on hydrazines.

  • N-Alkylation Side Reactions : Over-alkylation is prevented by controlling stoichiometry and reaction time.

  • Reduction Safety : LiAlH₄’s pyrophoric nature necessitates strict temperature control and careful quenching.

Analytical Characterization

Critical data for verifying the target compound:

  • Molecular Formula : C₇H₈F₃N₂O (calculated molecular weight: 194.15).

  • ¹H NMR : δ 7.45 (s, 1H, pyrazole-H), 4.65 (s, 2H, CH₂OH), 4.50 (q, 2H, CF₃CH₂), 2.35 (s, 3H, CH₃).

  • HPLC Purity : ≥97% (method: C18 column, MeCN/H₂O gradient) .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: The trifluoroethyl group can be substituted by other nucleophiles.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alkoxides.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent variations are outlined below:

Compound Name 1-Position Substituent 4-Position Substituent 5-Position Substituent Key Functional Groups
Target Compound 2,2,2-Trifluoroethyl Methanol Methyl -OH, -CF3CH2
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol Methyl Methanol Phenoxy -OPh, -CF3
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Variable (e.g., phenyl) Ketone/Carbonitrile Amino/Hydroxy -NH2, -CN, -CO-R
5-Amino-1-[2-(benzothiazolylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Benzothiazole-thioether Carbonitrile Amino -S-, -CN, -CO-R

Key Observations :

  • Trifluoroethyl vs.
  • Methanol vs. Carbonitrile: The hydroxymethyl group (-CH2OH) in the target may confer higher solubility in polar solvents relative to carbonitrile (-CN) analogs , which are more electron-withdrawing.
  • Phenoxy vs. Methyl: The phenoxy group in introduces aromaticity, possibly enhancing π-π stacking in receptor binding but reducing metabolic stability compared to the target’s methyl group .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 5-Amino-1-[2-(benzothiazolylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile
Melting Point Not reported Not reported 173.1°C (for 5d )
Solubility Likely moderate (due to -OH) Lower (aromatic substituents) Low (carbonitrile, thioether)
Lipophilicity (logP) Higher (trifluoroethyl) Moderate (trifluoromethyl + phenoxy) Variable (depends on substituents)

Pharmacological Relevance

  • Target Compound : As an API intermediate, its trifluoroethyl group may reduce oxidative metabolism, prolonging drug half-life .
  • Analog : The phenoxy group could target enzymes like cyclooxygenase (COX), but trifluoromethyl may increase toxicity risks compared to trifluoroethyl .

Biological Activity

[5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique trifluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various research studies and literature.

  • Molecular Formula : C7H9F3N2O
  • Molar Mass : 194.15 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • Boiling Point : 244.3 °C (predicted)
  • pKa : 14.00 (predicted)
PropertyValue
Molecular FormulaC7H9F3N2O
Molar Mass194.15 g/mol
Density1.36 g/cm³ (predicted)
Boiling Point244.3 °C (predicted)
pKa14.00 (predicted)

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors involved in inflammatory and cancer pathways. The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities by modulating key signaling pathways involved in tumor progression. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM.
  • Study on Anti-inflammatory Effects :
    • In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acidModerate anticancer activityStructural analog with similar properties
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoleAnti-inflammatory effectsLacks trifluoroethyl group

Q & A

Basic: What synthetic strategies are effective for preparing [5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : React hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under reflux conditions in ethanol. For example, hydrazine hydrate and KOH are used to cyclize intermediates into pyrazole rings .

Trifluoroethylation : Introduce the 2,2,2-trifluoroethyl group using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate (a strong alkylating agent) under controlled basic conditions to avoid side reactions .

Hydroxymethyl Functionalization : Oxidize or reduce pre-functionalized intermediates (e.g., ester to alcohol via LiAlH₄ reduction).
Key Considerations : Monitor reaction progress via TLC and purify via recrystallization or column chromatography .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:

Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Quest) to measure bond lengths, angles, and torsion angles.

Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H···N or C–H···F) that stabilize the crystal lattice. SHELXL can model disorder and thermal motion .

Validation : Cross-validate with DFT-calculated bond lengths (e.g., Allen et al. (1987) for reference values) to confirm geometric accuracy .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The trifluoroethyl group’s CF₃ protons are typically absent due to quadrupolar relaxation, but adjacent CH₂ groups resonate at δ 4.2–4.8 ppm .

IR Spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can low yields during trifluoroethylation be optimized?

Methodological Answer:
Low yields often stem from competing elimination or incomplete alkylation:

Reagent Selection : Use 2,2,2-trifluoroethyl trifluoromethanesulfonate (highly reactive) instead of bromides to enhance electrophilicity .

Solvent and Base : Employ polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to minimize base-induced side reactions.

Temperature Control : Perform reactions at 0–25°C to suppress decomposition. Monitor via ¹⁹F NMR to track trifluoroethyl group incorporation .

Basic: How is reaction progress monitored during synthesis?

Methodological Answer:

Thin-Layer Chromatography (TLC) : Use silica plates with UV-active indicators. Eluent systems like ethyl acetate/hexane (3:7) separate pyrazole intermediates effectively .

In Situ IR : Track carbonyl or hydroxyl group transformations in real time .

Advanced: How to resolve contradictions in NMR data interpretation?

Methodological Answer:

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish CH₂ groups adjacent to CF₃ from aromatic protons .

Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .

Advanced: What strategies are recommended for evaluating biological activity in vitro?

Methodological Answer:

Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. Include positive controls (e.g., staurosporine) .

Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations after treatment.

SAR Analysis : Modify the hydroxymethyl or trifluoroethyl groups to correlate structure with activity .

Advanced: How can computational methods aid in understanding electronic properties?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

Docking Studies : Simulate binding interactions with protein targets (e.g., using AutoDock Vina) to rationalize bioactivity .

Advanced: What synthetic challenges arise in regioselective pyrazole substitution?

Methodological Answer:

Directing Groups : Install temporary protecting groups (e.g., SEM) at the 4-position to ensure 1,3,5-substitution patterns .

Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization .

Basic: How to assess compound stability under storage conditions?

Methodological Answer:

Thermal Analysis : Perform DSC/TGA to determine decomposition temperatures.

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.